molecular formula C17H22FN3O5S B2858037 N1-allyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-71-5

N1-allyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2858037
CAS RN: 872724-71-5
M. Wt: 399.44
InChI Key: WKEOFIANQFEEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22FN3O5S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality N1-allyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-allyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Visible-light Induced Oxidant-free Oxidative Cross-coupling

This study developed an oxidant-free dehydrogenative sulfonylation of α-methyl-styrene derivatives, using eosin Y as a photosensitizer alongside a cobaloxime catalyst. This process, which constructs allylic sulfones from olefins and sulfinic acids, highlights a low-cost metal catalyst and atom economy, proposing a promising strategy for future synthetic chemistry applications (Guoting Zhang et al., 2016).

Oxidative Enantioselective α-fluorination

This research introduced the first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. The study employs N-fluorobis(phenyl)sulfonimide as both an oxidant and a fluorine source, achieving high to excellent enantioselectivities (Fangyi Li et al., 2014).

Hf(IV)-catalyzed Enantioselective Epoxidation

This research describes the asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes. It demonstrates the sulfonyl group as an effective directing group for these transformations (J. L. Olivares-Romero et al., 2012).

Synthesis and Pharmacological Evaluation of Enantiomerically Pure 4-deoxy-4-fluoromuscarines

This study involved the preparation of enantiomerically pure 4-deoxy-4-fluoro-muscarines, evaluating their muscarinic potency. The research indicates the potential for classifying muscarinic receptors based on affinity differences, showcasing the influence of structural modifications on receptor affinity (P. Bravo et al., 1992).

properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)13-5-6-14(18)12(2)10-13/h3,5-6,10,15H,1,4,7-9,11H2,2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEOFIANQFEEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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